molecular formula C18H22N2O3S2 B2582075 2-methyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]propane-1-sulfonamide CAS No. 1171464-91-7

2-methyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]propane-1-sulfonamide

Cat. No. B2582075
CAS RN: 1171464-91-7
M. Wt: 378.51
InChI Key: PXAYIVBFMFMUSA-UHFFFAOYSA-N
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Description

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .


Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions. The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

Thiophene is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .


Chemical Reactions Analysis

In the context of thiophene derivatives, catalytic protodeboronation of pinacol boronic esters utilizing a radical approach has been reported . This protocol allows for formal anti-Markovnikov alkene hydromethylation .


Physical And Chemical Properties Analysis

Thiophene is a colorless, flammable liquid . It has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Synthesis and Reactivity of Thiophene Derivatives

Synthesis and Reactivity of 2-(Thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline This study discusses the synthesis of N-(quinolin-5-yl)thiophene-2-carboxamide and its transformation into various derivatives through electrophilic substitution reactions. The reactions led to the formation of derivatives substituted at the thiophene ring, illustrating the compound's reactivity and potential applications in chemical synthesis (Aleksandrov et al., 2020).

Applications in Heterocyclic Chemistry

Heterocyclic fused 2,5-dihydrothiophene S,S-dioxides as precursors to heterocyclic o-quinodimethanes This paper explores the synthesis of heterocyclic fused 2,5-dihydrothiophene S,S-dioxides and their use as precursors for o-quinodimethanes, demonstrating their importance in the field of organic chemistry and potential for creating various heterocyclic compounds (Chaloner et al., 1992).

Structural and Computational Analysis

Structural and computational features of quinolin-2(1H)-ylidene derivatives This research provides insight into the molecular structure of compounds formed by coupling active methylene compounds with quinoline-N-oxide. The study offers valuable information on the molecular structure and bonding characteristics, useful for understanding the compound's properties and potential applications (Nesterov et al., 2013).

Potential in Methane Biosynthesis Inhibition

Preparation of coenzyme M analogues and their activity in the methyl coenzyme M reductase system This study investigates the synthesis of various analogues of 2-(methylthio)ethanesulfonate and their role as substrates or inhibitors in the methyl-coenzyme M reductase system. The research contributes to understanding the role of such compounds in methane biosynthesis, an area significant in biochemistry and environmental studies (Gunsalus et al., 1978).

properties

IUPAC Name

2-methyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S2/c1-13(2)12-25(22,23)19-15-7-8-16-14(11-15)5-3-9-20(16)18(21)17-6-4-10-24-17/h4,6-8,10-11,13,19H,3,5,9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXAYIVBFMFMUSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide

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